Cas no 832075-96-4 (2-Pyrimidinamine, 4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-)
832075-96-4 structure
Product Name:2-Pyrimidinamine, 4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-
CAS No:832075-96-4
MF:C18H19N5S
MW:337.441961526871
CID:677117
PubChem ID:71416166
Update Time:2025-04-19
2-Pyrimidinamine, 4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrimidinamine, 4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-
- 4-(4-phenylpiperazin-1-yl)-6-thiophen-2-ylpyrimidin-2-amine
- 4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 832075-96-4
- DTXSID70835568
-
- Inchi: 1S/C18H19N5S/c19-18-20-15(16-7-4-12-24-16)13-17(21-18)23-10-8-22(9-11-23)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H2,19,20,21)
- InChI Key: UZFDLHQIHHKFBJ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC(=NC(N)=N1)N1CCN(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 337.13611680g/mol
- Monoisotopic Mass: 337.13611680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 86.5Ų
2-Pyrimidinamine, 4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)- Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
832075-96-4 (2-Pyrimidinamine, 4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-) Related Products
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